REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[O:5][CH2:6][C:7](O)=[O:8].O=S(Cl)[Cl:16]>C1C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[O:5][CH2:6][C:7]([Cl:16])=[O:8]
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Name
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|
Quantity
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9.3 g
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Type
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reactant
|
Smiles
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CC=1C=C(OCC(=O)O)C=C(C1)C
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Name
|
|
Quantity
|
11.3 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
|
Then volatile materials were removed by vacuum distillation
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(OCC(=O)Cl)C=C(C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |